molecular formula C8H14O2 B13817268 1-(5-Methyloxolan-2-yl)propan-2-one

1-(5-Methyloxolan-2-yl)propan-2-one

Cat. No.: B13817268
M. Wt: 142.20 g/mol
InChI Key: LFLJIWZCYFSSHZ-UHFFFAOYSA-N
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Description

1-(5-Methyloxolan-2-yl)propan-2-one is an organic compound featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 5-position and a propan-2-one (acetone-derived) moiety at the 2-position. This structure combines the rigidity of a saturated oxygen-containing heterocycle with the reactivity of a ketone group.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(5-methyloxolan-2-yl)propan-2-one

InChI

InChI=1S/C8H14O2/c1-6(9)5-8-4-3-7(2)10-8/h7-8H,3-5H2,1-2H3

InChI Key

LFLJIWZCYFSSHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyloxolan-2-yl)propan-2-one typically involves the reaction of 2-methyl-2-oxirane with propan-2-one under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring, followed by cyclization to form the oxolane ring.

Industrial Production Methods

Industrial production of 1-(5-Methyloxolan-2-yl)propan-2-one often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically carried out at elevated temperatures and pressures to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyloxolan-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

1-(5-Methyloxolan-2-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methyloxolan-2-yl)propan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and oxidation-reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 1-(5-Methyloxolan-2-yl)propan-2-one:

Compound Name Core Structure Functional Groups Key Features
1-(5-Methyloxolan-2-yl)propan-2-one Tetrahydrofuran (oxolane) Ketone, methyl group Oxygen-containing saturated ring; ketone at C2, methyl at C3.
(S)-1-(Piperidin-2-yl)propan-2-one Piperidine Ketone, cyclic amine Nitrogen-containing saturated ring; anti-helminthic activity (pelletierine)
5-Hydroxy-5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one Furanone Lactone, hydroxy, methoxy, methyl Unsaturated furanone ring; fused substituents; studied for bioactivity
(5S)-5-[Tri(propan-2-yl)silyloxymethyl]oxolan-2-one Gamma-butyrolactone Lactone, silyl ether Lactone ring with bulky silyl group; potential for stereoselective synthesis

Reactivity and Physicochemical Properties

  • Ketone vs. Lactone Reactivity: The ketone group in 1-(5-Methyloxolan-2-yl)propan-2-one is less prone to hydrolysis under physiological conditions compared to the lactone group in furanone derivatives () or gamma-butyrolactone analogs (). This enhances its stability in aqueous environments .
  • Ring Effects: The tetrahydrofuran ring imparts moderate polarity, likely increasing water solubility compared to piperidine-based analogs like pelletierine ().
  • Electronic Properties : Computational tools like Multiwfn () could analyze electron density distributions, revealing differences in nucleophilic attack susceptibility at the ketone carbonyl between the tetrahydrofuran and piperidine systems .

Computational and Analytical Insights

  • Density-Functional Theory (DFT) : Methods described in could model the correlation energy of 1-(5-Methyloxolan-2-yl)propan-2-one, predicting its thermodynamic stability relative to piperidine analogs .
  • Wavefunction Analysis: Using Multiwfn (), bond orders, electrostatic potentials, and orbital compositions could be compared across analogs to rationalize reactivity trends (e.g., ketone vs. lactone electrophilicity) .

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